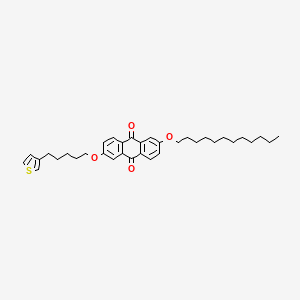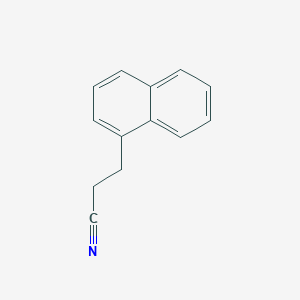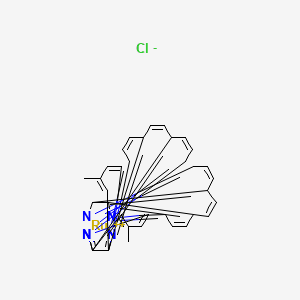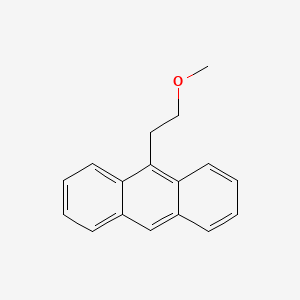
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate is a complex organic compound with a unique structure that includes an imidazolidinone ring, a hexanamido group, and a phosphonofluoridate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinone ring, the attachment of the hexanamido group, and the introduction of the phosphonofluoridate moiety. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phosphonofluoridate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the phosphonofluoridate group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonofluoridates and imidazolidinone derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C22H43FN3O4P |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
N-[10-[ethoxy(fluoro)phosphoryl]decyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C22H43FN3O4P/c1-3-30-31(23,29)18-14-9-7-5-4-6-8-13-17-24-21(27)16-12-10-11-15-20-19(2)25-22(28)26-20/h19-20H,3-18H2,1-2H3,(H,24,27)(H2,25,26,28)/t19-,20+,31?/m0/s1 |
InChI-Schlüssel |
AKIGUFDWVLQSPA-LVQXAQMUSA-N |
Isomerische SMILES |
CCOP(=O)(CCCCCCCCCCNC(=O)CCCCC[C@@H]1[C@@H](NC(=O)N1)C)F |
Kanonische SMILES |
CCOP(=O)(CCCCCCCCCCNC(=O)CCCCCC1C(NC(=O)N1)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)




![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)


![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)

